![molecular formula C10H10BrNO4S B1471644 3-Bromo-5-cyclopropanesulfonylaminobenzoic acid CAS No. 1540171-83-2](/img/structure/B1471644.png)
3-Bromo-5-cyclopropanesulfonylaminobenzoic acid
Overview
Description
3-Bromo-5-cyclopropanesulfonylaminobenzoic acid is a chemical compound with the empirical formula C~8~H~6~BrNO~4~S . It belongs to the class of benzoic acid derivatives and contains a bromine atom, a sulfonyl group, and a cyclopropane ring. The compound’s molecular weight is approximately 226.03 g/mol .
Scientific Research Applications
Biochemical Applications : The compound has been explored in the context of biochemical processes. For example, Ellman's work highlights the use of aromatic disulfides for determining sulfhydryl groups in biological materials, underscoring the relevance of similar compounds in biochemical analysis (Ellman, 1959).
Organic Synthesis : Gong et al. describe the use of a Bronsted-acidic ionic liquid in the synthesis of organic compounds. This study showcases the potential of various bromo-substituted chemicals, akin to 3-Bromo-5-cyclopropanesulfonylaminobenzoic acid, in facilitating organic syntheses (Gong et al., 2009).
Chemical Synthesis : Leng and Qin's development of a new fluorosulfonylation reagent demonstrates the significance of such compounds in chemical synthesis, particularly in creating materials with multiple functional groups (Leng & Qin, 2018).
Plant Biotechnology : Research by Stalker, McBride, and Malyj on the herbicide bromoxynil and its metabolism in transgenic plants highlights the role of bromo-substituted benzoic acids in plant biotechnology and genetic engineering (Stalker, McBride & Malyj, 1988).
Medicinal Chemistry : Boztaş et al. investigated bromophenol derivatives, which are structurally related to 3-Bromo-5-cyclopropanesulfonylaminobenzoic acid, for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing the medicinal chemistry applications of such compounds (Boztaş et al., 2015).
Environmental Chemistry : Knight, Berman, and Häggblom's study on the biotransformation of bromoxynil under various conditions emphasizes the environmental chemistry aspect, particularly in understanding the degradation of bromo-substituted benzoic acids in different ecological settings (Knight, Berman & Häggblom, 2003).
properties
IUPAC Name |
3-bromo-5-(cyclopropylsulfonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4S/c11-7-3-6(10(13)14)4-8(5-7)12-17(15,16)9-1-2-9/h3-5,9,12H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAMZXWDBRBCDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyclopropanesulfonylaminobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.